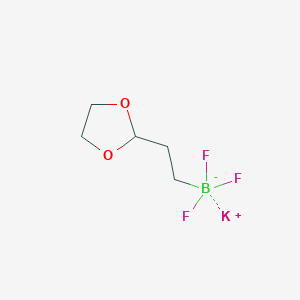

Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate

CAS No.:

Cat. No.: VC15972209

Molecular Formula: C5H9BF3KO2

Molecular Weight: 208.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9BF3KO2 |

|---|---|

| Molecular Weight | 208.03 g/mol |

| IUPAC Name | potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide |

| Standard InChI | InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1 |

| Standard InChI Key | HUPMIFQWTUXUPL-UHFFFAOYSA-N |

| Canonical SMILES | [B-](CCC1OCCO1)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is systematically named potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide under IUPAC conventions . Its molecular formula reflects the presence of a trifluoroborate anion () coordinated to a potassium cation, with a 2-(1,3-dioxolan-2-yl)ethyl substituent. The compound’s CAS registry number (1427190-91-7) and synonyms, such as potassium dioxolanylethyltrifluoroborate, are cataloged in PubChem and chemical supplier databases .

Structural Analysis

The compound’s 2D structure features a boron atom bonded to three fluorine atoms and an ethyl group terminated by a 1,3-dioxolane ring (a five-membered cyclic ether). This dioxolane moiety introduces electron-donating effects and steric protection, which modulate the reactivity of the trifluoroborate group . Computational descriptors from PubChem indicate a polar surface area (PSA) of 18.46 Ų and a LogP value of 1.596, suggesting moderate hydrophobicity compatible with both aqueous and organic media .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 208.03 g/mol | |

| CAS Number | 1427190-91-7 | |

| Exact Mass | 208.02800 | |

| LogP | 1.596 |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate serves as a coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and the dioxolane-functionalized ethyl group. The dioxolane ring enhances solubility in ethereal solvents (e.g., THF, dioxane), facilitating homogeneous reaction conditions and improving yields .

Functional Group Compatibility

The compound’s stability toward protic solvents and mild acidic/basic conditions allows its use in multi-step syntheses. For example, the dioxolane group can be selectively hydrolyzed post-coupling to reveal a diol or ketone functionality, enabling further derivatization .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Avoid ingestion; seek medical attention if swallowed. |

| H315 | Wear protective gloves and clothing. |

| H319 | Use eye protection; rinse immediately if exposed. |

| H335 | Ensure adequate ventilation; avoid dust inhalation. |

Comparative Analysis with Related Trifluoroborates

The structural uniqueness of Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate becomes evident when compared to analogous potassium trifluoroborate salts:

Table 3: Comparison of Potassium Trifluoroborate Salts

| Compound Name | CAS Number | Key Feature | Application |

|---|---|---|---|

| Potassium Vinyltrifluoroborate | 13759-92-5 | Vinyl group for sp² hybridization | Cross-coupling with aryl halides |

| Potassium Benzyltrifluoroborate | 1018016-54-8 | Benzyl group for aromatic coupling | Synthesis of biaryl structures |

| Potassium (2-(1,3-Dioxolan-2-yl)ethyl)trifluoroborate | 1427190-91-7 | Dioxolane-enhanced solubility | Reactions requiring polar solvents |

The dioxolane moiety in the subject compound distinguishes it by offering improved solubility in polar aprotic solvents, a trait less pronounced in vinyl- or benzyl-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume